見積もりと発注

当社のウェブサイトから製品を注文するには、以下の簡単な手順に従ってください。

1. 見積もり取得
興味のある製品を見つけたら、最新の見積もりを取得するための問い合わせを送信してください。見積もりには、包装サイズオプション、価格、および製品の在庫状況に関する情報が含まれます。すぐに利用できない受注生産製品の場合は、カスタム合成または調達の概算リードタイムを提供します。特に明記のない限り、すべての見積もりは 30 日間有効です。

2. 支払い条件
信用枠が設定されていないすべての新規顧客には、通常、全額前払いが必要です。NET 30 の支払い条件が必要な場合は、お客様サービス担当者にお問い合わせいただき、信用口座を設定してください。大学、研究機関、および政府機関からの発注書 (PO) を受け付けています。その他の支払い条件については、個別にご相談の上、承認することができます。

3. 支払い方法
銀行振込 (ACH/電信送金) とクレジットカードによる支払いを推奨いたします。 銀行振込 でお支払いの場合は、サービス (service@benchchem.com) にお問い合わせいただき、プロformaインボイス を requesting し、銀行の詳細情報と振込指示をご請求ください。クレジットカード でお支払いの場合は、サービス (service@benchchem.com) にお問い合わせいただき、セキュアな支払いリンク を requesting し、ご請求ください。前払いのための小切手によるお支払いは受け付けていません。ただし、NET 30 の支払い条件を持つ注文の後払いには小切手を使用できます。

4. 発注と確認
発注は、全額前払いまたは (信用枠が設定されている顧客の場合は) 発注書として正式な発注要求を受け取った後に確認されます。発注書は custserv@benchchem.com に送信してください。発注要求が処理されると、推定の発送日を含む確認メールが送信されます。

5. 発送と配送
注文は、米国にある倉庫から発送されます。特に合意のない限り、標準の配送パートナーは FedEx (Standard Overnight、2Day、または FedEx International Priority) です。お客様ご自身の FedEx アカウントを使用したい場合は、発注書に記載するか、または当社のカスタマーサービス担当者にお問い合わせください。国際輸送の場合、お客様は関税および消費税を負担するものとします。

この手順書が、当社のウェブサイトからの製品注文を簡単にすることを願っております。ご質問がある場合やさらなるサポートが必要な場合は、遠慮なくカスタマーサービス担当者にお問い合わせください。

重要事項:

注文処理中にご質問がある場合、または進行中の注文の更新をリクエストしたい場合は、custserv@benchchem.com までお問い合わせください。